5-Formylcytidine (f5C) is a modified nucleoside found in RNA. [, , , , , ] It is a naturally occurring derivative of cytidine and belongs to the class of epigenetic modifications, which are chemical alterations to DNA or RNA that can affect gene expression without changing the underlying genetic sequence. [, , ] While its analog, 5-formylcytosine, is well-studied in DNA, f5C in RNA is an emerging field of research. [, ]
Source and Location: * Initially discovered in the anticodon loop of mitochondrial tRNA (tRNAMet) in bovine liver. [, , ]* Subsequently found in mitochondrial tRNAs of various other species, including humans, squid, nematodes, and Drosophila. [, , , , ] * More recently identified in cytoplasmic tRNAs and messenger RNAs (mRNAs) of mammals and yeast. [, , , , , , , ]
Biological Roles:* Plays a crucial role in deciphering the AUA codon as methionine in mitochondria, a deviation from the universal genetic code. [, , , ]* Potentially regulates translation and other cellular processes through its presence in mRNAs and cytoplasmic tRNAs. [, , , ]* Implicated in various biological pathways, with its dysregulation potentially linked to diseases. [, , ]
5-Formylcytidine is classified as a nucleoside analog, specifically a modified form of cytidine. It contains a formyl group at the 5-position of the pyrimidine ring, distinguishing it from its parent nucleoside. This modification is found in various RNA molecules, including messenger RNA and transfer RNA, where it is involved in post-transcriptional modifications. The presence of 5-formylcytidine is particularly noted at the wobble position in tRNA, which is crucial for accurate protein synthesis and mitochondrial function .
The synthesis of 5-formylcytidine has been achieved through various methods. One notable approach involves the reaction of cytidine derivatives with paraformaldehyde in the presence of a base. For example:
This method highlights the importance of controlling reaction conditions and purification techniques to obtain high-purity products.
The molecular structure of 5-formylcytidine consists of a pyrimidine base (cytosine) linked to a ribose sugar with a formyl group attached at the 5-position. Key features include:
The presence of the formyl group influences the nucleoside's hydrogen bonding capabilities, potentially affecting its pairing properties during RNA synthesis .
5-Formylcytidine participates in several chemical reactions relevant to its biological function:
These reactions are essential for understanding how modifications like 5-formylcytidine affect RNA behavior.
The mechanism of action for 5-formylcytidine primarily revolves around its role as a post-transcriptional modification in RNA:
Understanding these mechanisms provides insight into how nucleoside modifications contribute to cellular functions.
The physical and chemical properties of 5-formylcytidine include:
These properties are crucial for handling and utilizing 5-formylcytidine in laboratory settings .
5-Formylcytidine has several important scientific applications:
The identification of 5-formylcytidine emerged through concerted investigations into nucleic acid modifications:
Table 1: Key Milestones in 5-Formylcytidine Research
Year | Discovery | Significance |
---|---|---|
1970s | Identification in mitochondrial tRNA | First evidence of natural occurrence in RNA |
2011 | Detection in mammalian cell total RNA | Revealed presence beyond organellar RNA |
2015 | Confirmation as stable epigenetic mark | Demonstrated persistence in cellular RNA pools |
2024 | Association with RNA Polymerase III transcription activation during development | Established functional role in embryonic genome reprogramming [2] |
Although 5-formylcytidine (f⁵C) and 5-formylcytosine (fC) share identical base structures, their biochemical contexts and functional impacts differ substantially:
fC exists in deoxyribonucleic acid as an oxidation product of 5-methylcytosine, generated enzymatically by Ten-Eleven Translocation (TET) dioxygenases. It displays reduced DNA duplex stability, increasing base pair opening dynamics and double helix flexibility [1] [5].
Enzymatic Pathways:
Removal: DNA fC undergoes excision repair by thymine DNA glycosylase (rapid kinetics: kcₐₜ ≈ 23 min⁻¹), initiating base excision repair. RNA f⁵C lacks such dedicated repair pathways and may persist as a stable modification [8].
Functional Roles:
Table 2: Structural and Functional Comparison of 5-Formyl Derivatives
Property | 5-Formylcytidine (RNA) | 5-Formylcytosine (DNA) |
---|---|---|
Chemical Formula | C₁₀H₁₃N₃O₆ | C₅H₅N₃O₂ |
Backbone | Ribose | Deoxyribose |
Duplex Stability | Increased (ΔTₘ +1.5–3.0°C) | Decreased (melting temperature reduction up to 8°C) |
Enzymatic Excision | Not observed | Rapid excision by thymine DNA glycosylase [8] |
Primary Functions | tRNA decoding efficiency, mRNA translation regulation | Epigenetic demethylation intermediate, chromatin accessibility |
Structural Consequence | Enhanced base stacking, minor helical perturbation | Altered base-pairing dynamics, increased DNA flexibility [5] |
The phylogenetic distribution of 5-formylcytidine biosynthesis and utilization reveals deep conservation across biological kingdoms:
Enzymatic machinery generating f⁵C—including methyltransferases (forming 5-methylcytidine precursors) and oxidases—shares homologous domains from yeast to mammals, indicating strong selective pressure [9].
Emergence in mRNA:
Computational analyses using ensemble learning models identify conserved f⁵C motifs within protein-coding sequences of Saccharomyces cerevisiae strains, with enrichment in genes regulating metabolism and stress response (AUROC = 0.8391) [6].
DNA vs. RNA Conservation:
Table 3: Evolutionary Distribution of 5-Formylcytidine and DNA Analog
Organism Group | 5-Formylcytidine Conservation | 5-Formylcytosine Conservation |
---|---|---|
Fungi | Mitochondrial tRNAᵐᵉᵗ (universal) | Absent or minimal |
Invertebrates | Mitochondrial tRNAᵐᵉᵗ; mRNA in Drosophila | Limited detection |
Mammals | Mitochondrial + cytoplasmic tRNAᵐᵉᵗ; mRNA enhancer regions | Genome-wide distribution; enriched in enhancers/promoters |
Conservation Mechanism | tRNA modification enzymes preserved across eukaryotes | TET enzymes conserved in vertebrates |
The persistence of 5-formylcytidine-modifying enzymes across phylogenetic boundaries—particularly those acting on transfer RNA—highlights its fundamental role in biological systems. This conservation extends to sequence motifs flanking modification sites, as demonstrated by comparative genomics of 1,012 Saccharomyces cerevisiae isolates. Such analyses reveal stronger selective pressure on f⁵C-related sequences than on regions surrounding DNA 5-formylcytosine, underscoring its critical position in epitranscriptomic regulation [9].
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